molecular formula C14H17N3O B8291497 1-(piperidin-4-yl)-1H-indole-6-carboxamide

1-(piperidin-4-yl)-1H-indole-6-carboxamide

Cat. No. B8291497
M. Wt: 243.30 g/mol
InChI Key: WQQPTFGERCJBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538123B2

Procedure details

43 g of benzyl 4-(6-carbamoyl-1H-indol-1-yl)piperidin-1-carboxylate was suspended in a mixed solution consisting of 400 ml of methanol and 600 ml of tetrahydrofuran. Thereafter, 3.3 g of 10% palladium carbon was added thereto. This suspension was substituted by hydrogen, and it was then stirred at room temperature. After completion of the reaction, 10% palladium carbon was filtered off from the reaction solution, and the reaction solution was then concentrated under a reduced pressure. Tetrahydrofuran was added to the residue, and the obtained mixture was concentrated again under a reduced pressure. Tetrahydrofuran was added to the generated residue, followed by stirring, so as to solidify the subject compound. Thereafter, tetrahydrofuran and ether were added thereto, followed by cooling on ice. The solidified subject compound was collected by filtration. The generated filtrate was concentrated, and thus, the subject compound was obtained in the same above manner. The total amount of the subject compounds was 25.2 g.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
3.3 g
Type
catalyst
Reaction Step Four
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH:13]2[CH2:18][CH2:17][N:16](C(OCC3C=CC=CC=3)=O)[CH2:15][CH2:14]2)=[CH:6][CH:5]=1)(=[O:3])[NH2:2].CO.[H][H]>[C].[Pd].O1CCCC1>[NH:16]1[CH2:15][CH2:14][CH:13]([N:10]2[C:11]3[C:7](=[CH:6][CH:5]=[C:4]([C:1]([NH2:2])=[O:3])[CH:12]=3)[CH:8]=[CH:9]2)[CH2:18][CH2:17]1 |f:3.4|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(N)(=O)C1=CC=C2C=CN(C2=C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
palladium carbon
Quantity
3.3 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off from the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was then concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
Tetrahydrofuran was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the obtained mixture was concentrated again under a reduced pressure
ADDITION
Type
ADDITION
Details
Tetrahydrofuran was added to the generated residue
STIRRING
Type
STIRRING
Details
by stirring
ADDITION
Type
ADDITION
Details
Thereafter, tetrahydrofuran and ether were added
TEMPERATURE
Type
TEMPERATURE
Details
by cooling on ice
FILTRATION
Type
FILTRATION
Details
The solidified subject compound was collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The generated filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
thus, the subject compound was obtained in the same above manner

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)N1C=CC2=CC=C(C=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.